Product packaging for Di-tert-butyl undecanediperoxoate(Cat. No.:CAS No. 22537-97-9)

Di-tert-butyl undecanediperoxoate

Cat. No.: B13745329
CAS No.: 22537-97-9
M. Wt: 360.5 g/mol
InChI Key: BDBMXXHUXJLRBM-UHFFFAOYSA-N
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Description

Evolution of Alkyl Peroxides and Diperoxoates in Chemical Science Research

The field of chemical science has seen a significant evolution in the use and study of alkyl peroxides and diperoxoates. Initially, research and industrial applications centered on simpler organic peroxides, such as benzoyl peroxide and di-tert-butyl peroxide, which served as foundational radical initiators. wikipedia.orgwikipedia.org These compounds were instrumental in the early development of polymer chemistry. wikipedia.org

Over time, the demand for polymers with more specific and controlled properties drove research toward more complex initiators. researchgate.net This led to the development of diperoxoates and other polyfunctional peroxides. These advanced initiators allow for greater control over the polymerization process, influencing factors like polymer molecular weight, architecture, and thermal stability. The progression of research in this area has been closely linked to advances in catalysis, including the use of transition metals, which have broadened the synthetic utility of peroxide-based radical reactions. researchgate.net The focus has shifted from simply initiating polymerization to precisely engineering macromolecules through sophisticated initiator design.

Structural Considerations and Nomenclature of Di-tert-butyl Undecanediperoxoate

The name "this compound" systematically describes the molecule's structure. The central component is an eleven-carbon aliphatic chain, indicated by "undecane." The suffix "diperoxoate" reveals the presence of two peroxy ester functional groups [-C(=O)O-O-]. These groups are located at both ends of the undecane (B72203) chain. Finally, "Di-tert-butyl" specifies that two bulky tert-butyl groups are attached to the terminal oxygen atoms of the peroxy ester functions.

This structure makes it a bifunctional initiator, as the decomposition of both peroxy ester groups can generate radicals, potentially initiating polymer growth from both ends of the molecule.

Table 1: Chemical Identification of this compound

Identifier Value
CAS Number 22537-97-9 chemnet.com
Molecular Formula C₁₉H₃₆O₆ chemnet.com
Molecular Weight 360.48 g/mol chemnet.com
IUPAC Name di-tert-butyl undecanedioyl diperoxide

| Synonyms | Di-tert-butyl peroxyundecanedioate chemnet.com |

Academic Significance and Research Avenues for Long-Chain Diperoxoates

Long-chain diperoxoates, such as this compound, hold considerable academic significance, primarily as specialized tools in polymer synthesis. The presence of two initiator sites on a single molecule allows for the synthesis of polymers with unique architectures. For instance, they can be used to produce block copolymers by sequential monomer addition or to create polymers with a peroxide group incorporated into the main chain, which can then be used for subsequent grafting reactions.

The long undecane chain is a key feature influencing the initiator's properties. It affects its solubility in various organic solvents and monomers, which is a critical parameter for homogeneous polymerization. Furthermore, the aliphatic chain can be incorporated into the final polymer, potentially modifying its physical properties, such as flexibility or hydrophobicity.

Current and future research avenues focus on synthesizing novel long-chain diperoxoates with varying chain lengths and functional groups to fine-tune their decomposition kinetics and efficiency. This research aims to develop initiators that can operate under milder conditions and provide even greater control over polymer structure and properties, opening pathways to new materials with advanced performance characteristics. The study of how the initiator's structure correlates with polymerization kinetics and the resulting polymer's microstructure remains a key area of academic inquiry.

Table 2: General Classes of Organic Peroxides

Class General Structure Example
Dialkyl Peroxides R-O-O-R' Di-tert-butyl peroxide wikipedia.org
Hydroperoxides R-O-O-H tert-Butyl hydroperoxide wikipedia.org
Diacyl Peroxides R-C(=O)O-O(O=)C-R' Benzoyl peroxide wikipedia.org
Peroxy Esters R-C(=O)O-O-R' tert-Butyl peroxybenzoate wikipedia.org
Peroxycarboxylic Acids R-C(=O)O-O-H Peroxyacetic acid wikipedia.org

| Diperoxyketals | R₂C(OOR')₂ | 1,1-Di(tert-butylperoxy)cyclohexane |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O6 B13745329 Di-tert-butyl undecanediperoxoate CAS No. 22537-97-9

Properties

CAS No.

22537-97-9

Molecular Formula

C19H36O6

Molecular Weight

360.5 g/mol

IUPAC Name

ditert-butyl undecanediperoxoate

InChI

InChI=1S/C19H36O6/c1-18(2,3)24-22-16(20)14-12-10-8-7-9-11-13-15-17(21)23-25-19(4,5)6/h7-15H2,1-6H3

InChI Key

BDBMXXHUXJLRBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCCCCCCCCC(=O)OOC(C)(C)C

Origin of Product

United States

Mechanistic Investigations of Di Tert Butyl Undecanediperoxoate Decomposition and Radical Generation

Unimolecular Decomposition Pathways of Diperoxoates

The decomposition of diperoxoates is initiated by the cleavage of the weak oxygen-oxygen single bond. atamanchemicals.com This process dictates the subsequent radical chemistry.

The fundamental step in the decomposition of di-tert-butyl diperoxoates is the homolytic cleavage of the peroxy O–O bond. This bond is inherently weak, and its dissociation energy is the primary determinant of the compound's thermal stability. researchgate.net For instance, the bond dissociation energy for the related Di-tert-butyl peroxide (DTBP) is approximately 41 kcal/mol. researchgate.net This process, known as homolysis, results in the formation of two equivalent alkoxy radicals, with each oxygen atom retaining one of the bonding electrons. atamanchemicals.comwikipedia.org

The process can be represented as: (CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO• wikipedia.orgatamanchemicals.comresearchgate.net

This initiation step is an endothermic process that requires energy input, typically in the form of heat or UV radiation, to overcome the activation barrier. researchgate.net The transition state for this reaction involves the stretching of the O-O bond to its breaking point. The energy required for this is a critical parameter in determining the decomposition rate.

Upon the initial homolytic cleavage of the O-O bond, two tert-butoxy (B1229062) radicals are formed. atamanchemicals.comatamanchemicals.com These primary alkoxy radicals are highly reactive species. nih.gov A principal subsequent reaction for the tert-butoxy radical is β-scission, a fragmentation process that yields a more stable radical and a ketone. researchgate.net In the case of the tert-butoxy radical, this involves the cleavage of a carbon-carbon bond to produce an acetone (B3395972) molecule and a methyl radical. wikipedia.orgatamanchemicals.com

The β-scission reaction is as follows: (CH₃)₃CO• → (CH₃)₂CO + •CH₃ wikipedia.orgatamanchemicals.com

The generated methyl radicals are also highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from a solvent or another molecule, or radical combination. For example, two methyl radicals can combine to form ethane. wikipedia.orgatamanchemicals.com

2 •CH₃ → C₂H₆ wikipedia.orgatamanchemicals.com

Kinetics and Thermodynamics of Di-tert-butyl Undecanediperoxoate Thermal Decomposition

The rate of thermal decomposition of diperoxoates is a critical factor in their application, for instance, as radical initiators. Kinetic studies, often employing isothermal or non-isothermal calorimetric methods, provide essential data on the reaction rates and their temperature dependence.

The thermal decomposition of peroxides like DTBP generally follows first-order kinetics. atamanchemicals.comresearchgate.net The rate of this decomposition is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

For DTBP in solution, the activation energy is consistently found to be in the range of 157.0 to 159.7 kJ/mol, with a logarithm of the pre-exponential factor (log A) around 15.8 to 16.3 s⁻¹. researchgate.net In the neat (undiluted) state, the activation energy for DTBP is lower, around 128.4 kJ/mol, with a correspondingly lower pre-exponential factor. researchgate.net These parameters are crucial for predicting the decomposition rate at different temperatures.

Table 1: Activation Energy and Pre-exponential Factor for Di-tert-butyl Peroxide (DTBP) Decomposition

Condition Method Activation Energy (Ea) (kJ/mol) log(A) (s⁻¹)
In alkyl or aromatic hydrocarbon solvent DSC 157.0 (±4.1) 15.8 (±1.1)
In alkyl or aromatic hydrocarbon solvent Adiabatic Calorimetry 159.7 (±3.9) 16.3 (±0.5)
Neat DSC 128.4 (±6.2) 12.2 (±0.8)
Neat ARC 142.0 (±17.7) 15.5 (±1.3)

Data sourced from studies on Di-tert-butyl peroxide. researchgate.net

Pressure can have a significant effect on the decomposition kinetics of peroxides, particularly in confined systems. The first-order decomposition rate of DTBP itself has been found to be largely independent of total pressure in the range of 0.05 to 15 atm. researchgate.net However, for other energetic materials, pressure can either accelerate or decelerate decomposition depending on the specific mechanism. osti.gov Acceleration can occur due to enhanced secondary reactions, while deceleration can be attributed to the inhibition of bond homolysis steps that result in a volume increase. osti.gov For reactions where the transition state has a larger volume than the reactants, an increase in pressure will hinder the reaction. The activation volume (ΔV‡), which is the change in volume from the reactants to the transition state, is a key parameter. For the decomposition of some peroxyesters, activation volumes have been found to be small and positive, in the range of 3.0 ± 1.5 cm³/mol, indicating a slight rate decrease with increasing pressure. goettingen-research-online.de

Induced Decomposition Mechanisms and Radical Chain Reactions

The decomposition of this compound, a long-chain diperoxide, can be significantly influenced by its environment. Beyond simple thermal homolysis, the presence of organic substrates, solvents, and the potential for autocatalytic processes can induce decomposition and initiate complex radical chain reactions.

The interaction of this compound with organic substrates and solvents plays a crucial role in its decomposition rate and the subsequent radical pathways. The solvent can act as more than just a medium; it can actively participate in the reaction, leading to induced decomposition. This occurs when radicals, generated from the initial peroxide decomposition, react with the solvent or another organic substrate to generate new radicals. These new radicals can then attack the peroxide, accelerating its decomposition in a chain reaction.

The nature of the solvent or organic substrate dictates the extent and type of interaction. Solvents with easily abstractable hydrogen atoms are particularly effective at inducing the decomposition of peroxides. For instance, ethers, alcohols, and hydrocarbons with weak C-H bonds can readily donate a hydrogen atom to a tert-butoxy radical (formed from the initial peroxide cleavage), generating a solvent-derived radical. This radical can then participate in a chain transfer reaction with another molecule of this compound.

Table 1: Postulated Influence of Solvent Type on the Induced Decomposition of this compound

Solvent TypeExamplePostulated Interaction MechanismExpected Impact on Decomposition Rate
Inert Solvents Benzene, Carbon TetrachlorideMinimal direct interaction; primarily acts as a diluent.Baseline thermal decomposition rate.
Protic Solvents Alcohols (e.g., Isopropanol)Hydrogen abstraction from the alcohol by tert-butoxy radicals, forming a hydroxyalkyl radical which can induce further peroxide decomposition.Moderate to significant increase.
Ethereal Solvents Tetrahydrofuran (THF)Hydrogen abstraction from the carbon adjacent to the ether oxygen, forming a stabilized radical that readily participates in chain reactions. fsu.eduSignificant increase.
Hydrocarbon Solvents Toluene (B28343), CyclohexaneHydrogen abstraction from benzylic or allylic positions, leading to resonance-stabilized radicals that can induce decomposition.Moderate increase.

Disclaimer: The data in this table is illustrative and based on general principles of peroxide chemistry due to the lack of specific experimental data for this compound.

Research on other peroxides has shown that the reaction of a tert-butoxy radical with a suitable organic substrate is a key step in induced decomposition. nih.gov This hydrogen abstraction leads to the formation of tert-butanol (B103910) and a substrate radical. The substrate radical can then either react with another peroxide molecule, propagating the chain, or undergo other reactions such as elimination or rearrangement.

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. In the decomposition of organic peroxides, certain decomposition products can accelerate the breakdown of the parent peroxide, leading to a self-accelerating reaction rate. This is a critical consideration for the safe handling and use of peroxides, as it can lead to runaway reactions. pitt.edu

For this compound, acidic byproducts are the most likely candidates for autocatalysis. The decomposition of the peroxy ester group can potentially lead to the formation of carboxylic acids. These acidic species can then catalyze the heterolytic (ionic) decomposition of the peroxide bond. This acid-catalyzed decomposition pathway competes with the homolytic (radical) pathway and can become significant, especially at higher concentrations or in the presence of trace amounts of acidic impurities.

Table 2: Potential Autocatalytic Species in the Decomposition of this compound

Potential Autocatalytic SpeciesOriginPostulated Catalytic ActionConsequence
Carboxylic Acids Hydrolysis or side reactions of the peroxy ester group.Promotes heterolytic (ionic) decomposition of the peroxide bond.Increased overall decomposition rate, potential for runaway reaction.
Radical-Induced Decomposition Products Products from the reaction of initially formed radicals with the parent molecule or solvent.Can have abstractable hydrogens, leading to further induced decomposition.Acceleration of the radical chain reaction. wiley-vch.de

The presence of metal ions, even in trace amounts, can also significantly catalyze peroxide decomposition through redox reactions, a process that can be considered a form of induced decomposition. fsu.eduresearchgate.net For instance, transition metals like iron, cobalt, and manganese can cycle between their higher and lower oxidation states by reacting with the peroxide, generating radicals and accelerating the decomposition rate. pitt.edu

Applications of Di Tert Butyl Undecanediperoxoate in Advanced Polymer Science and Materials Engineering

Efficacy of Di-tert-butyl Undecanediperoxoate as a Polymerization Initiator

Organic peroxides are a cornerstone of free-radical polymerization, a process responsible for the synthesis of a vast array of commodity and specialty polymers. The efficacy of a peroxide initiator is largely determined by its decomposition kinetics, which are in turn influenced by its molecular structure and the reaction conditions.

This compound, upon thermal or chemical inducement, is expected to undergo homolytic cleavage of its peroxide bonds (-O-O-) to generate reactive free radicals. These radicals then initiate the polymerization of vinyl monomers—such as styrene, acrylates, and methacrylates—by adding to the monomer's double bond, thereby creating a new radical species that propagates the polymer chain.

The long undecane (B72203) chain in this compound could influence its solubility and compatibility with various polymerization media. For instance, in the polymerization of non-polar vinyl monomers, the long aliphatic chain may enhance its solubility in the organic monomer phase, leading to a more homogeneous initiation process. The presence of two peroxy groups means that a single molecule can generate multiple radical species, potentially influencing the polymerization kinetics and the structure of the resulting polymer.

Table 1: Representative Half-Life Data for Dialkyl Peroxides in 0.1 M Benzene Solution (Note: Data for this compound is not available. The following table presents data for analogous peroxides to illustrate the range of decomposition temperatures.)

Peroxide InitiatorHalf-Life (t½) = 10 hr (°C)Half-Life (t½) = 1 hr (°C)Half-Life (t½) = 0.1 hr (°C)
Di-tert-butyl peroxide129149172
Dicumyl peroxide117135157
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane118138160

This interactive table is based on generally accepted values for common peroxide initiators and serves as an illustrative guide.

The production of low-density polyethylene (B3416737) (LDPE) is a high-temperature (150-350 °C) and high-pressure (1000-3000 atm) free-radical polymerization process. The choice of initiator is critical for controlling the reaction rate and the final properties of the polymer. Peroxides with high decomposition temperatures are essential for these processes. Di-tert-butyl peroxide is a commonly used initiator in LDPE production due to its suitable decomposition profile at these extreme conditions. atamanchemicals.comatamankimya.com

Given its structure, this compound would likely function as a high-temperature initiator. The long aliphatic chain might also influence the solubility and distribution of the initiator in the supercritical ethylene phase, potentially affecting the branching and molecular weight of the resulting LDPE. The bifunctional nature of this diperoxoate could lead to the formation of polymers with unique architectures.

The concentration and type of initiator are key factors in controlling the molecular weight and molecular weight distribution (MWD) of a polymer. researchgate.net A higher initiator concentration generally leads to a lower average molecular weight, as more polymer chains are initiated simultaneously. The rate of decomposition of the initiator also plays a crucial role; a slower, more controlled release of radicals can lead to a narrower MWD.

The use of a difunctional initiator like this compound could potentially lead to polymers with higher molecular weights or even branched or coupled structures, as radicals generated from the same initiator molecule could initiate the growth of two separate polymer chains that may eventually combine. This could broaden the molecular weight distribution. However, without specific kinetic data, these effects remain speculative.

Role in Controlled Radical Polymerization (CRP) Techniques (e.g., Nitroxide-Mediated Polymerization or ATRP, if applicable to diperoxoates)

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer synthesis by allowing for the preparation of polymers with well-defined architectures, molecular weights, and low dispersity. fujifilm.comcmu.edu

Generally, conventional free-radical initiators like peroxides are not directly used in CRP methods in a straightforward manner. The rapid and irreversible decomposition of peroxides to generate radicals is contrary to the controlled and reversible activation-deactivation equilibrium that is the hallmark of CRP.

However, in some variations of CRP, peroxides can be used in conjunction with other reagents. For instance, in reverse ATRP, a conventional radical initiator can be used to generate radicals that are then reversibly deactivated by a transition metal complex in its higher oxidation state. It is conceivable that a diperoxoate could be employed in such a system, although specific examples involving this compound are not documented in the literature. The applicability would depend on the compatibility of the generated radicals with the CRP equilibrium.

This compound in Polymer Crosslinking and Curing

Peroxides are widely used as crosslinking agents for a variety of polymers, including elastomers and thermosets. nouryon.compergan.com The crosslinking process imparts desirable properties such as increased strength, elasticity, and thermal stability.

The mechanism of peroxide-initiated crosslinking involves several steps:

Decomposition of the peroxide: Upon heating, the peroxide decomposes to form highly reactive alkoxy radicals.

Hydrogen abstraction: These alkoxy radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. nih.govresearchgate.net

Crosslink formation: Two polymer macroradicals can then combine to form a stable carbon-carbon crosslink between the polymer chains.

The efficiency of crosslinking depends on the structure of both the peroxide and the polymer. The long aliphatic chain of this compound could act as a flexible spacer between the two reactive peroxy groups, potentially influencing the crosslink density and the properties of the resulting network. This could be advantageous in applications where a specific network structure is desired to achieve a balance of properties such as flexibility and strength.

Table 2: General Comparison of Peroxide and Sulfur Curing Systems for Elastomers

FeaturePeroxide CuringSulfur Curing
Crosslink Type C-CC-Sₓ-C (mono-, di-, polysulfidic)
Thermal Stability ExcellentGood to Fair
Reversion Resistance ExcellentFair to Poor
Staining Non-stainingCan cause staining
Tear Strength GoodExcellent
Flex Life GoodExcellent

This interactive table provides a general comparison of the two main types of curing systems for elastomers.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has yielded no specific scientific or technical data for the chemical compound "this compound." This compound does not appear in accessible chemical databases or peer-reviewed publications under the specified name.

Consequently, it is not possible to provide an article on its applications in advanced polymer science and materials engineering, including its effects on network density, rheological properties, or its use in novel polymer architectures as requested. The inquiry into its role in graft polymerization and compatibilization also yielded no results.

It is possible that the compound is known by a different name, is a highly specialized or newly synthesized substance with limited public documentation, or that the provided name contains a typographical error. Without further clarification or an alternative chemical identifier (such as a CAS number), a detailed and accurate article on "this compound" cannot be generated at this time.

Advanced Characterization and Analytical Methodologies in Diperoxoate Research

Spectroscopic Techniques for Mechanistic Elucidation and Product Analysis

Spectroscopic methods provide invaluable insights at the molecular level, enabling real-time monitoring of reactions and detailed structural analysis of the species involved.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for detecting, identifying, and quantifying species with unpaired electrons, such as free radicals. wikipedia.org The thermal or photochemical decomposition of Di-tert-butyl undecanediperoxoate involves the homolytic cleavage of its two weak oxygen-oxygen bonds, generating short-lived radical intermediates.

The primary radicals expected from the decomposition are the tert-butoxyl radical (t-BuO•) and a diradical derived from the undecanedioyl backbone. The tert-butoxyl radical can further undergo β-scission to form a methyl radical (•CH₃) and acetone (B3395972). Due to the extremely short half-life of these radicals, direct detection by EPR is often not feasible. wikipedia.org Therefore, the spin trapping technique is employed. wikipedia.orgresearchgate.netnih.gov This method involves adding a "spin trap," such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or α-phenyl N-tert-butylnitrone (PBN), to the reaction mixture. wikipedia.orgnih.gov The spin trap reacts with the transient radicals to form a much more stable paramagnetic nitroxide radical adduct, which can accumulate to a concentration detectable by EPR. nih.gov

The resulting EPR spectrum exhibits a characteristic hyperfine splitting pattern that allows for the identification of the trapped radical. nih.govnih.gov For example, the DMPO adduct of the tert-butoxyl radical provides a distinct signal that confirms its presence as an intermediate. nih.gov Analysis of these adducts provides direct evidence of the radical pathways involved in the decomposition mechanism.

Table 1: Illustrative EPR Hyperfine Coupling Constants for Radical Adducts with DMPO Spin Trap. This table presents typical values observed for radicals similar to those expected from this compound decomposition.

Trapped RadicalSpin TrapaN (Gauss)aH (Gauss)g-factor
tert-Butoxyl (t-BuO•)DMPO14.11.3 (β-H)2.0060
Methyl (•CH₃)DMPO16.323.4 (β-H)2.0058

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and monitoring reaction progress in real-time. youtube.com Both ¹H and ¹³C NMR are utilized to study this compound. The molecule's structure features distinct chemical environments that give rise to a predictable NMR spectrum. The tert-butyl groups, in particular, produce a sharp and intense singlet in the ¹H NMR spectrum, serving as an excellent probe for quantitative analysis. nih.gov

In-situ or flow NMR allows for the continuous monitoring of a reaction mixture, providing kinetic data without the need for quenching or sampling. youtube.comcam.ac.uk By tracking the decrease in the integrated intensity of the reactant's characteristic peaks (e.g., the tert-butyl protons or the α-methylene protons of the undecanedioyl chain) and the simultaneous increase in signals from decomposition products like tert-butanol (B103910) and acetone, a detailed kinetic profile of the reaction can be constructed. acs.org This approach provides unparalleled insight into reaction rates, orders, and the influence of various parameters such as temperature and catalysts. youtube.com

Advanced NMR techniques can also probe the structural dynamics of the molecule in solution. However, for a flexible long-chain molecule like this compound, the primary application remains the quantitative monitoring of its transformation over time.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Potential Products. Values are hypothetical and for illustrative purposes, based on analogous structures.

Compound/Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (-C(CH₃ )₃)~1.30 (s, 18H)~26.0
This compound (-C (CH₃)₃)-~85.0
This compound (-CH₂ -COO)~2.30 (t, 4H)~34.0
tert-Butanol ((CH₃ )₃COH)~1.28 (s, 9H)~31.5
Acetone (CH₃ COCH₃)~2.17 (s, 6H)~30.8

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and track their changes during a chemical reaction. nih.govresearchgate.net These methods are complementary and provide a detailed fingerprint of the molecular vibrations within a sample. For this compound, the most significant vibrational mode is the O-O stretch of the peroxide linkage, which is characteristically weak in the infrared spectrum but can often be observed in the Raman spectrum. rsc.orgrsc.org

The progress of the decomposition of this compound can be monitored by observing the disappearance of the characteristic peroxide (O-O) and perester carbonyl (C=O) stretching bands. rsc.orgnist.gov Concurrently, the appearance and growth of new vibrational bands corresponding to the functional groups of the decomposition products provide confirmation of the transformation. For example, the formation of tert-butanol would be indicated by a broad O-H stretching band, while acetone formation would be marked by a strong C=O stretching band at a different frequency than the initial perester. researchgate.net

Table 3: Characteristic Infrared (IR) and Raman Frequencies for Relevant Functional Groups.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Peroxide (O-O)Stretch830 - 890
Perester Carbonyl (C=O)Stretch1770 - 1800
Alkane (C-H)Stretch2850 - 3000
Product Carbonyl (C=O, ketone)Stretch1700 - 1725
Product Alcohol (O-H)Stretch (broad)3200 - 3600

Chromatographic Separation and Analysis Techniques for Reaction Mixtures

Chromatography is essential for separating the complex mixtures that result from organic peroxide reactions and for assessing the purity of the starting material.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying volatile and semi-volatile by-products from the thermal decomposition of organic peroxides. nih.govhzdr.de In this method, the reaction mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound. akjournals.com

The thermal decomposition of this compound is expected to produce a range of volatile compounds. nih.govresearchgate.net GC-MS analysis can definitively identify products such as acetone, tert-butanol, methane, and ethane, which arise from the fragmentation of the tert-butylperoxy group. nih.govnih.gov It can also identify larger molecules derived from the C11 backbone. By comparing the obtained mass spectra with spectral libraries, the identity of each decomposition product can be confirmed. documentsdelivered.com

Table 4: Potential Decomposition By-products of this compound Identifiable by GC-MS.

CompoundMolecular FormulaKey Mass Fragments (m/z)
AcetoneC₃H₆O58, 43
tert-ButanolC₄H₁₀O74, 59, 45
MethaneCH₄16, 15
EthaneC₂H₆30, 29

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of non-volatile or thermally sensitive compounds like this compound. researchgate.net It is the preferred method for assessing the purity of the peroxide before use and for quantifying its concentration in reaction mixtures over time. tandfonline.com

A common approach for organic peroxides is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). google.com Separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases. Detection can be achieved using an ultraviolet (UV) detector, as the perester carbonyl group has a UV absorbance, or more sensitive methods like post-column derivatization followed by fluorescence detection or electrochemical detection. tandfonline.comdocumentsdelivered.comametsoc.org By creating a calibration curve with standards of known concentration, HPLC can be used to accurately determine the amount of this compound remaining in a sample, making it a powerful tool for kinetic studies and quality control. google.com

Table 5: Example HPLC Method for the Analysis of a Long-Chain Diperoxoate.

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water (85:15 v/v)
Flow Rate1.0 mL/min
Column Temperature35 °C
DetectionUV at 245 nm
Injection Volume10 µL

Thermal Analysis for Reaction Kinetics and Safety Assessment

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition kinetics of organic peroxides like this compound. These methods provide essential data for assessing reaction hazards and ensuring safe handling, storage, and transportation. acs.orgfao.orgresearchgate.net By subjecting a material to a controlled temperature program, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can elucidate the energetic properties and decomposition behavior of the compound.

Differential Scanning Calorimetry (DSC) for Exothermicity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. acs.org It is widely employed in the safety assessment of reactive chemicals, including organic peroxides, to determine their thermal stability and exothermic decomposition characteristics. fao.orgresearchgate.netacs.org

In a typical DSC experiment for an organic peroxide, a small sample is heated at a constant rate, and the heat flow to the sample is monitored. The resulting DSC curve provides critical information, including the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (enthalpy). researchgate.netresearchgate.net The onset temperature indicates the temperature at which the substance begins to decompose exothermically, a vital parameter for defining safe operating temperatures. The magnitude of the heat of decomposition is a direct measure of the energy released during the decomposition, which is indicative of the potential hazard. researchgate.net

Interactive Data Table: Illustrative DSC Data for an Organic Peroxide

The following table represents typical data that would be obtained from a DSC analysis of an organic peroxide. Note that these are not actual data for this compound but are illustrative of the parameters measured.

ParameterValueUnitSignificance
Onset Temperature (T₀)110°CTemperature at which exothermic decomposition begins.
Peak Exotherm Temperature (Tₚₑₐₖ)150°CTemperature at the maximum rate of heat release.
Heat of Decomposition (ΔHᏧ)-350J/gTotal energy released during decomposition.
Activation Energy (Eₐ)120kJ/molMinimum energy required to initiate decomposition.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Pathways

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for understanding the decomposition pathways of organic peroxides by quantifying the mass loss associated with the formation of volatile decomposition products. acs.org

When an organic peroxide is heated in a TGA instrument, it will decompose at a certain temperature, leading to a decrease in mass. The resulting TGA curve, a plot of mass versus temperature, reveals the temperature range over which decomposition occurs and the percentage of mass lost at each stage. This information can help in elucidating the stoichiometry of the decomposition reaction and identifying the nature of the residues, if any.

For example, the thermal decomposition of many organic peroxides proceeds via the cleavage of the weak oxygen-oxygen bond, leading to the formation of radicals which then undergo further reactions to form stable, volatile molecules such as acetone and ethane, resulting in significant mass loss. semanticscholar.orgresearchgate.net By analyzing the number of decomposition steps and the corresponding mass loss in each step, researchers can infer the complexity of the decomposition mechanism.

Interactive Data Table: Illustrative TGA Data for an Organic Peroxide

This table illustrates the type of data generated from a TGA experiment for a hypothetical organic peroxide, demonstrating how mass loss is correlated with temperature to understand decomposition.

Temperature Range (°C)Mass Loss (%)Corresponding Decomposition Step
100-15045Initial cleavage of peroxide bonds and formation of primary volatile products.
150-20030Secondary decomposition of intermediate species.
>20025Final decomposition and volatilization of remaining fragments.

The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of organic peroxides. While DSC quantifies the energy released during decomposition, TGA offers insights into the physical process of mass loss and the volatility of the decomposition products. acs.org Together, these methodologies are indispensable for the kinetic analysis and safety assessment of compounds like this compound.

Theoretical and Computational Studies of Di Tert Butyl Undecanediperoxoate Reactivity

Quantum Chemical Calculations for Electronic Structure and Bond Dissociation Energies (BDEs)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of di-tert-butyl undecanediperoxoate. These methods can elucidate the electronic structure and predict the bond dissociation energies (BDEs), which are crucial for assessing its thermal stability and potential as a radical initiator.

Detailed research findings indicate that a variety of computational methods are employed to study such molecules. Density Functional Theory (DFT) functionals, such as B3LYP and M06-2X, and high-level ab initio methods like G4, CBS-QB3, and CBS-APNO, have been shown to provide reliable BDE values for organic peroxides. scispace.comwayne.eduacs.org For this compound, the primary bond of interest is the peroxide O-O bond. The homolytic cleavage of this bond is the key step in the generation of radicals.

The electronic structure of this compound is characterized by the presence of two peroxide groups linked by an undecanedioate chain and capped by tert-butyl groups. The long aliphatic undecanedioate linker is expected to have a relatively minor electronic influence on the peroxide bonds compared to the immediate substituent groups. Therefore, the BDE of the O-O bonds in this compound is anticipated to be similar to that of other dialkyl peroxides, such as the well-studied di-tert-butyl peroxide. High-level calculations for di-tert-butyl peroxide place its O-O BDE in the range of 39-45 kcal/mol. wayne.eduwayne.edu Computational studies on a range of peroxides have shown that the M06-2X functional, in particular, provides O-O bond energies that are in good agreement with more computationally expensive methods like CBS-APNO. acs.orgresearchgate.net

Table 1: Calculated O-O Bond Dissociation Energies (BDEs) of Representative Peroxides

Compound Computational Method BDE (kcal/mol) Reference
Hydrogen Peroxide (HOOH) G2 50 wayne.edu
Methyl Hydroperoxide (CH₃OOH) G2 45 wayne.edu
Di-tert-butyl Peroxide CBS-APNO 42.35 wayne.edu
Di(trifluoromethyl) Peroxide CBS-APNO 48.83 wayne.edu
Cumene Hydroperoxide CBS-APNO ~45 wayne.edu

Molecular Dynamics (MD) Simulations of Decomposition Processes and Solvent Interactions

Molecular dynamics simulations offer a means to study the time-evolution of the decomposition of this compound and the influence of the surrounding environment on this process. pnas.org These simulations can model the complex sequence of events that occur as the molecule breaks down and interacts with solvent molecules.

The initial step in the decomposition of this compound is the homolytic cleavage of one or both of the O-O bonds, leading to the formation of tert-butoxyl radicals and an undecanedioyl diradical (or a radical at one end if only one peroxide bond breaks). MD simulations, particularly those employing reactive force fields (like ReaxFF), can capture these bond-breaking events and the subsequent reactions of the generated radicals. pnas.org

Computational Modeling of Polymerization Kinetics and Chain Propagation

Once the radicals are generated from the decomposition of this compound, they can initiate polymerization. Computational modeling is a valuable tool for understanding the kinetics of this process. mdpi.comresearchgate.net

The modeling of polymerization kinetics involves several key steps:

Initiation: A primary radical generated from the initiator adds to a monomer unit, forming a new, larger radical.

Propagation: The monomer radical adds to successive monomer units, leading to the growth of the polymer chain.

Termination: The growth of a polymer chain is stopped, typically through the combination or disproportionation of two radical chains.

Table 2: Conceptual Outline of Computational Modeling of Polymerization

Step Description Computational Approach Key Parameters
Initiation Radical from initiator attacks a monomer. Quantum Mechanics (e.g., DFT) to find the transition state. Activation energy, rate coefficient of initiation.
Propagation Growing polymer radical adds to a monomer. Quantum Mechanics (e.g., DFT) to model chain growth. Activation energy, rate coefficient of propagation.
Termination Two polymer radicals react to terminate growth. Statistical models combined with QM-derived data. Rate coefficient of termination.
Kinetic Modeling Solving rate equations for the overall process. Numerical methods (e.g., Runge-Kutta). Polymerization rate, molecular weight distribution.

Predictive Studies for Initiator Efficiency and Selectivity in Diverse Chemical Environments

A key goal of theoretical and computational studies is to predict the performance of an initiator like this compound under various conditions, thereby guiding its selection for specific applications. illinois.eduillinois.edu Initiator efficiency is a measure of how effectively the generated radicals start polymer chains. Computationally, this can be assessed by comparing the rate of radical diffusion and reaction with monomers against the rate of unproductive side reactions, such as radical recombination within the solvent cage.

Computational models can also predict the selectivity of the initiator in different chemical environments. For example, in a copolymerization system with two different monomers, the initiator-derived radicals may show a preference for reacting with one monomer over the other. Quantum chemical calculations can quantify this selectivity by comparing the activation barriers for the addition of the primary radical to each monomer.

Furthermore, the influence of the chemical environment, including the type of monomer and solvent, can be incorporated into these predictive models. mdpi.com By simulating the reaction in the presence of different solvent molecules or monomer structures, it is possible to forecast how the initiator's efficiency and selectivity will change. This predictive capability is invaluable for optimizing polymerization processes in various industrial applications, from the synthesis of commodity plastics to the formulation of advanced materials like dental resins or self-healing polymers. illinois.edumdpi.com

Emerging Research Directions and Future Perspectives for Undecanediperoxoate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes for Diperoxoates

The chemical industry is increasingly driven by the principles of green chemistry to reduce environmental impact. hilarispublisher.com Traditional synthesis of organic peroxides can involve hazardous reagents and generate significant waste. polymtl.ca Future research into di-tert-butyl undecanediperoxoate and similar long-chain diperoxoates will prioritize the development of sustainable and environmentally friendly synthetic methods.

Key areas of development include:

Use of Greener Oxidants: A major focus is replacing traditional, often harsh, oxidizing agents with more benign alternatives. Hydrogen peroxide (H₂O₂) is considered the ultimate "green" oxidant, as its only byproduct is water. rsc.orgrsc.org Research into organocatalytic activation of H₂O₂ for various oxidation reactions is a rapidly growing field that could be adapted for diperoxoate synthesis. rsc.orgnih.gov

Catalytic Innovations: The development of novel catalysts is crucial for improving efficiency and sustainability. This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. polymtl.ca For instance, molybdenum-based catalysts have been shown to be effective in certain peroxide syntheses. arkema.com Similarly, indium(0) has been used to mediate the efficient synthesis of hydroperoxides under mild, aerobic conditions. organic-chemistry.org

Advanced Process Technologies: Modern synthesis techniques can significantly enhance the sustainability of chemical processes.

Phase-Transfer Catalysis (PTC): This method is effective for reactions involving reagents in different phases (e.g., an organic substrate and an aqueous base). Ultrasound-assisted PTC synthesis has been shown to produce high yields of dialkyl peroxides in significantly shorter reaction times, using biodegradable catalysts like polyethylene (B3416737) glycols. nih.gov

Flow Chemistry: Continuous flow microreactors offer superior control over reaction parameters, improved safety for handling energetic compounds like peroxides, and can lead to higher yields and purity compared to traditional batch processes. arkema.comnouryon.com

Tailored Diperoxoate Structures for Specific Polymerization Control (e.g., block copolymers, star polymers)

The defining feature of a molecule like this compound is its two distinct peroxide groups separated by a long alkyl chain. This structure makes it a bifunctional initiator, a powerful tool in controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. ugent.becmu.eduyoutube.com These methods allow for the synthesis of polymers with precisely controlled architectures, molecular weights, and low dispersity. cmu.edunih.gov

Block Copolymers: Bifunctional initiators are ideal for synthesizing block copolymers. ugent.betandfonline.com The polymerization can be initiated from both peroxide ends of the undecanediperoxoate molecule. By introducing a first monomer, a polymer with a reactive group at its center (derived from the initiator) and two active propagating ends is formed. A second monomer can then be added to grow different blocks from these ends, resulting in an ABA triblock copolymer. The long, flexible undecane (B72203) spacer could impart unique phase separation behavior and mechanical properties to the resulting copolymer. The use of such initiators circumvents complex post-polymerization modifications often required to link different polymer blocks. thieme-connect.com

Star Polymers: Diperoxoates can also be envisioned as cores for creating star-shaped polymers. While a linear diperoxoate would naturally lead to linear or block polymers, multifunctional initiators are key to star polymer synthesis. acs.org By designing initiators with more than two peroxide functionalities, multi-armed star polymers can be synthesized. Research in this area would involve modifying the central spacer (e.g., replacing the linear undecane chain with a branched or cyclic core) to which multiple di-tert-butyl peroxoate groups are attached. These highly branched architectures have unique properties compared to their linear counterparts, such as lower viscosity and different mechanical responses. biopacificmip.org

The ability to tailor the initiator's core structure—adjusting the length, flexibility, or branching of the spacer between peroxide groups—offers a direct route to controlling the final properties of the polymer.

Table 1: Hypothetical Influence of Diperoxoate Initiator Structure on Polymer Architecture
Initiator StructureSpacer CharacteristicsExpected Polymer ArchitecturePotential Application
This compoundLong, flexible linear C11 chainABA Triblock CopolymerThermoplastic Elastomers, Compatibilizers
Di-tert-butyl ethanediperoxoateShort, rigid C2 chainABA Triblock Copolymer (with closely spaced blocks)High-strength thermosets, coatings
Tris(tert-butylperoxy)cyclohexaneRigid cyclic core3-Arm Star PolymerRheology modifiers, drug delivery carriers
Tetrakis(tert-butylperoxymethyl)methaneBranched, flexible core4-Arm Star PolymerAdvanced lubricants, impact modifiers

Exploration of Diperoxoates in Advanced Functional Materials Beyond Traditional Polymers

The utility of organic peroxides extends beyond initiating polymerization. nouryon.comthousandscomposite.comehsdb.com Their ability to generate free radicals upon decomposition makes them crucial for modifying polymers and creating advanced functional materials. americanchemistry.com

Future research on diperoxoates like this compound will likely explore their role as:

Cross-linking Agents: The two peroxide groups can act as cross-linking sites. When blended with a pre-formed polymer and heated, the diperoxoate decomposes into radicals that can abstract hydrogen atoms from the polymer chains, creating macroradicals. These macroradicals then combine to form a cross-linked network. This process is used to enhance the mechanical properties, thermal stability, and chemical resistance of materials like elastomers and thermoplastics. arkema.com The long undecane chain could provide a flexible cross-link, leading to materials with improved toughness and elasticity.

Modifiers for Polyolefins: Organic peroxides are used to modify polymers like polypropylene (B1209903) through a process called vis-breaking (viscosity breaking), which reduces molecular weight and narrows its distribution. arkema.com Conversely, they can be used to create high melt strength polypropylene (HMS-PP) by introducing long-chain branches. nouryon.com A difunctional peroxide could potentially create unique rheological properties due to its ability to bridge polymer chains.

Surface Grafting: The radicals generated from diperoxoates can be used to graft functional molecules onto the surface of a substrate, altering its properties (e.g., hydrophilicity, biocompatibility). This is critical for developing advanced composites, biosensors, and medical implants.

The exploration of diperoxoates in these areas could lead to the development of novel composites, specialty rubbers, and high-performance plastics for demanding applications in the automotive, aerospace, and electronics industries. arkema.comthousandscomposite.com

Integration of High-Throughput Experimentation and Machine Learning in Peroxide Research

High-Throughput Experimentation (HTE): HTE platforms use robotics and automated parallel synthesizers to rapidly screen a large number of reaction conditions. acs.orgresearchgate.net For peroxide research, this could involve screening different catalysts, solvents, and temperatures for sustainable synthesis routes or optimizing polymerization conditions (e.g., monomer-to-initiator ratio, temperature profiles) to achieve desired polymer properties. rsc.orgrsc.org This approach generates vast datasets that are crucial for kinetic studies and process optimization. researchgate.net

Table 2: Example of a High-Throughput Screening Workflow for Polymerization Initiated by a Novel Diperoxoate
StepActionParameters VariedData Collected
1. Library DesignDefine experimental matrix in a 96-well plate format.Initiator concentration, monomer type, solvent, temperature.Reaction recipes.
2. Automated DosingRobotic liquid handlers dispense reactants into wells.Precise volumes of stock solutions.Dispensing logs.
3. Parallel ReactionPlate is heated/stirred under controlled atmosphere.Reaction time, temperature.Real-time monitoring data (e.g., turbidity).
4. Automated AnalysisSamples are automatically prepared and injected into analytical instruments.Online Size Exclusion Chromatography (SEC), inline NMR.Molecular weight, dispersity (Đ), monomer conversion.
5. Data AggregationSoftware compiles results from all experiments into a structured database.N/AMachine-readable dataset for analysis.

Predict Reaction Outcomes: Algorithms can predict the yield and selectivity of a synthetic reaction or the final properties of a polymer based on the starting conditions. revvitysignals.commdpi.com

Optimize Synthetic Pathways: AI can perform retrosynthesis analysis to suggest novel and more efficient routes to a target molecule, reducing trial-and-error in the lab. chemicalmarket.net

Design Novel Molecules: Generative models can propose new chemical structures with desired properties. For instance, an algorithm could design a novel diperoxoate with a specific decomposition temperature or solubility by modifying the spacer group, accelerating the discovery of next-generation initiators. nexocode.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.